![molecular formula C23H27N5O3S B2583181 6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941966-06-9](/img/structure/B2583181.png)
6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a type of heterocyclic aromatic organic compound with a pyrimidine ring fused to a pyridine ring. This class of compounds has been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyrido[2,3-d]pyrimidine core with various substituents. These include an ethyl group at the 6-position, a dimethyl group at the 1,3-positions, and a complex substituent at the 5-position .Aplicaciones Científicas De Investigación
Antiviral Applications Research into pyrimidine derivatives, such as those by El-Etrawy and Abdel-Rahman (2010), has explored the synthesis of 6-substituted pyrimidine-2,4(1H,3H)-dione derivatives for their antiviral activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (El-Etrawy & Abdel-Rahman, 2010).
Anticancer and Anti-inflammatory Properties Novel pyrazolopyrimidines derivatives have been synthesized for their anticancer and anti-5-lipoxygenase activities, indicating potential applications in cancer therapy and inflammation management. Such studies suggest that structural modifications in pyrimidine derivatives can lead to significant biological activities (Rahmouni et al., 2016).
Anticonvulsant Activity Compounds structurally related to pyrimidine diones have been evaluated for anticonvulsant activity, highlighting the potential of such derivatives in developing new treatments for epilepsy and other seizure disorders. Kamiński, Rzepka, and Obniska (2011) synthesized and tested new pyrrolidine-2,5-diones for their effectiveness in various seizure models, revealing the promise of pyrimidine derivatives in neuropharmacology (Kamiński, Rzepka, & Obniska, 2011).
Synthesis of Novel Compounds The versatility of pyrimidine derivatives is also evident in their use as building blocks for synthesizing a wide array of heterocyclic compounds. For instance, research into the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones demonstrates the potential of pyrimidine derivatives in creating structurally diverse molecules with possible therapeutic applications (Verma & Jain, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-4-16-14-24-21-19(22(30)26(3)23(31)25(21)2)20(16)32-15-18(29)28-12-10-27(11-13-28)17-8-6-5-7-9-17/h5-9,14H,4,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNFUGDSDPEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

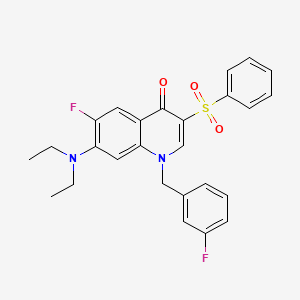


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)
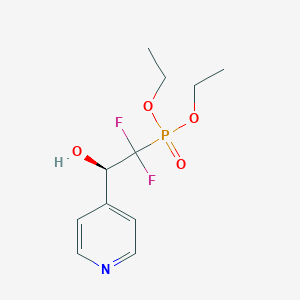
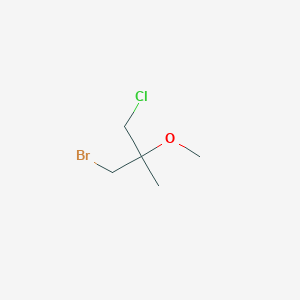
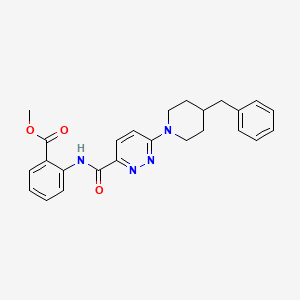
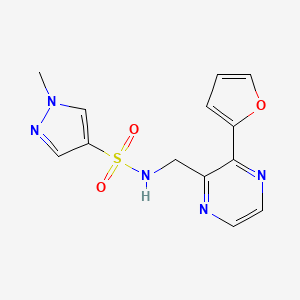

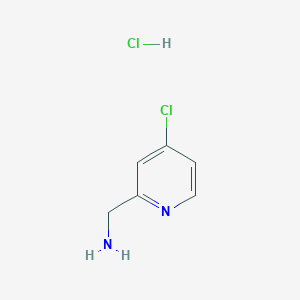


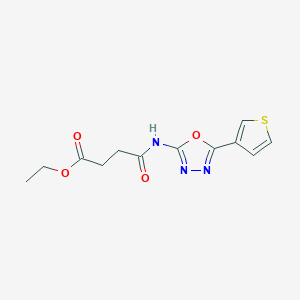
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2583119.png)